molecular formula C9H14N2O B8691076 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE

5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE

Cat. No.: B8691076
M. Wt: 166.22 g/mol
InChI Key: LNMVKPKEWFRPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclopentylmethyl)-1,2-oxazol-3-amine is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a cyclopentylmethyl group at position 5 and an amine group at position 3. The compound’s structure confers unique physicochemical properties, such as moderate lipophilicity (due to the cyclopentylmethyl substituent) and hydrogen-bonding capability (via the amine group). It is commercially available through multiple suppliers, with CAS numbers and synonyms listed in chemical databases (e.g., InChIKey: ORMWCDFIRFXZJE-UHFFFAOYSA-N) .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-(cyclopentylmethyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H14N2O/c10-9-6-8(12-11-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H2,10,11)

InChI Key

LNMVKPKEWFRPRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=CC(=NO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazole derivatives, including 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave irradiation, resulting in efficient and high-yielding production .

Chemical Reactions Analysis

Types of Reactions: 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and oximes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Structural Analogs in the 1,2-Oxazole Family

The compound’s closest analogs include derivatives with variations in substituent position and type:

Compound Name Substituent Position Substituent Type Key Differences CAS Number Suppliers
3-Cyclopentyl-1,2-oxazol-5-amine 3 (amine), 5 (cyclopentyl) Cyclopentyl Smaller substituent, reduced steric bulk 1012879-78-5 7
5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine 5 (cyclopentylmethyl) 1,3,4-Oxadiazole ring Additional nitrogen atom in ring; altered electronic properties N/A Multiple

Key Findings :

  • Ring System Differences : Replacement of the 1,2-oxazole with a 1,3,4-oxadiazole (as in 5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-amine) increases ring aromaticity and electron-withdrawing character, which may influence reactivity and solubility .

Heterocyclic Variants with Similar Substituents

Compounds with alternative heterocyclic cores but comparable substituents include:

Compound Name Heterocycle Substituent Type Notable Properties CAS Number Suppliers
5-Cyclopropyl-1,2,4-oxadiazol-3-amine 1,2,4-Oxadiazole Cyclopropyl Higher rigidity; lower lipophilicity 868696-42-8 3
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine 1,2,4-Oxadiazole Trifluoromethylphenyl Enhanced electron-withdrawing effects N/A 1

Key Findings :

  • Substituent Flexibility : Cyclopentylmethyl (target) vs. cyclopropyl (5-cyclopropyl-1,2,4-oxadiazol-3-amine) highlights trade-offs between conformational flexibility and metabolic stability. Cyclopentylmethyl’s larger size may improve target engagement but reduce solubility .

Derivatives with Functional Group Modifications

Variants with altered functional groups on the 1,2-oxazole core:

Compound Name Functional Group Key Modifications Applications/Research CAS Number Suppliers
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine Thiadiazole ring Sulfur atom replaces oxygen Increased polarizability; potential pesticidal use N/A Multiple
5-Methyl-1,2,4-oxadiazol-3-yl)(2-(trifluoromethoxy)phenyl)methanamine Trifluoromethoxy Fluorinated substituent Enhanced bioavailability; CNS drug candidates N/A 1

Key Findings :

  • Thiadiazole vs. Oxazole : Sulfur in thiadiazole derivatives enhances polarizability, making these compounds more reactive in nucleophilic environments. This could explain their use in pesticidal formulations (e.g., metconazole analogs in ) .
  • Fluorinated Derivatives : The trifluoromethoxy group in fluorinated analogs improves metabolic stability and blood-brain barrier penetration, a feature leveraged in central nervous system (CNS) drug development .

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